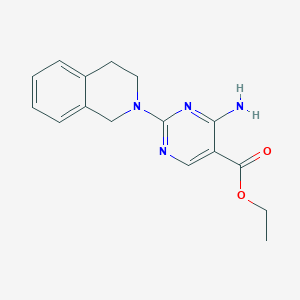

![molecular formula C15H13ClN2O3 B5501547 4-chloro-N-{[(3-methoxyphenyl)amino]carbonyl}benzamide](/img/structure/B5501547.png)

4-chloro-N-{[(3-methoxyphenyl)amino]carbonyl}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of closely related compounds involves multi-step chemical processes. For instance, Standridge and Swigor (1991) detailed the synthesis of 4‐amino‐5‐chloro‐N[2‐(diethylamino)ethyl]‐2‐[(butan‐2‐on‐3‐yl)oxy]‐[carbonyl-14C]benzamide hydrochloride through a 7-step sequence, highlighting the complexity of synthesizing such benzamide derivatives (Standridge & Swigor, 1991).

Molecular Structure Analysis

Molecular structure analysis of similar compounds has been conducted using techniques like X-ray diffraction, which sheds light on the atomic configuration and spatial arrangement. Demir et al. (2015) analyzed the structure of 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide using X-ray diffraction, demonstrating the compound's triclinic system and providing detailed geometric parameters (Demir et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving benzamide derivatives often involve interactions with other chemical entities leading to the formation of new compounds. Kara et al. (2013) discussed the synthesis and characterization of 4-chloro-N-(2-methoxyphenyl)benzamidoxime, highlighting the types of chemical reactions and properties such as intramolecular hydrogen bonding important for understanding the chemical behavior of such compounds (Kara et al., 2013).

Physical Properties Analysis

The physical properties of benzamide derivatives, including their polymorphic forms, melting points, and stability, are crucial for their practical applications. Yanagi et al. (2000) prepared and characterized two crystalline forms of a similar compound, providing insights into its thermal behavior and stability through X-ray powder diffractometry and thermal analysis (Yanagi et al., 2000).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity and interaction with other molecules, is essential for the application of benzamide derivatives. Research on compounds like 4-chloro-N-(2-methoxyphenyl)benzamidoxime provides insights into their hydrogen bonding capabilities, which are significant for their chemical properties (Kara et al., 2013).

Scientific Research Applications

Antihypertensive Activity

Research on related compounds, such as the series of novel 3-[(substituted-carbonyl)amino]-2H-1-benzopyran-4-ols, has shown promising antihypertensive activity. These compounds, similar in structure to 4-chloro-N-{[(3-methoxyphenyl)amino]carbonyl}benzamide, were effective in reducing blood pressure in spontaneously hypertensive rats (Cassidy et al., 1992).

Crystal Forms and Characterization

The study of crystalline forms of compounds similar to 4-chloro-N-{[(3-methoxyphenyl)amino]carbonyl}benzamide, like TKS159, reveals insights into their physical properties. These studies involve X-ray powder diffractometry, thermal analysis, and spectroscopic methods, providing valuable information for pharmaceutical formulation and stability (Yanagi et al., 2000).

Gastrointestinal Motility

Benzamide derivatives, including those structurally related to 4-chloro-N-{[(3-methoxyphenyl)amino]carbonyl}benzamide, have been investigated for their potential to treat gastrointestinal disorders. They have shown effectiveness in promoting gastrointestinal motility, which is essential in conditions like gastroparesis (Sonda et al., 2003).

Antimicrobial Activity

Some benzamide derivatives demonstrate antimicrobial activities. Research into compounds like 4-chloro-N-{[(3-methoxyphenyl)amino]carbonyl}benzamide can lead to the development of new antimicrobial agents, providing alternatives in the fight against resistant bacterial and fungal strains (Bektaş et al., 2010).

Neuroleptic Activity

Benzamide derivatives are being explored for their potential neuroleptic (antipsychotic) activity. Their effect on neurotransmitter systems makes them candidates for treating psychiatric disorders such as schizophrenia (Iwanami et al., 1981).

properties

IUPAC Name |

4-chloro-N-[(3-methoxyphenyl)carbamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O3/c1-21-13-4-2-3-12(9-13)17-15(20)18-14(19)10-5-7-11(16)8-6-10/h2-9H,1H3,(H2,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUFDCIPBMXKOMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)NC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-[(3-methoxyphenyl)carbamoyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methoxy-N-{2-[4-(thiomorpholin-4-ylcarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}pyrimidin-4-amine](/img/structure/B5501475.png)

![N-allyl-6-ethyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5501479.png)

![4-{[(1-ethyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5501495.png)

![3-{3-(3-chlorophenyl)-4-[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B5501498.png)

![1-(2-furoyl)-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid](/img/structure/B5501509.png)

![N-ethyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5501514.png)

![6-iodo-3-(4-methylphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5501530.png)

![(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-5-(pyridin-3-ylcarbonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5501543.png)

![1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-fluorophenyl)-1,4-diazepane](/img/structure/B5501549.png)

![3-methyl-8-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5501558.png)

![3-(3,4-dimethoxyphenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5501562.png)